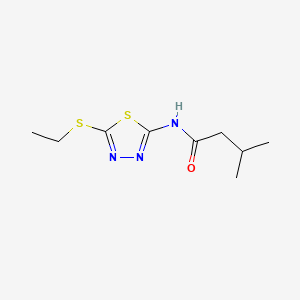

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide

Übersicht

Beschreibung

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfanyl group at the 5-position of the thiadiazole ring and a 3-methylbutanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced by reacting the thiadiazole intermediate with ethylthiol in the presence of a suitable catalyst.

Attachment of the 3-Methylbutanamide Moiety: The final step involves the acylation of the thiadiazole derivative with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Types of Reactions:

Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The thiadiazole ring can be reduced under specific conditions to yield dihydrothiadiazoles.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiadiazoles.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs due to its potential biological activities, including antimicrobial and anticancer properties.

Agrochemicals: The compound may be used as a precursor for the synthesis of herbicides and pesticides.

Material Science: It can be utilized in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The ethylsulfanyl group and the thiadiazole ring are likely involved in binding interactions with these targets, modulating their activity and resulting in the compound’s pharmacological or pesticidal effects.

Vergleich Mit ähnlichen Verbindungen

- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide

- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

- N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(1-naphthyl)acetamide

Comparison: N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is unique due to the presence of the 3-methylbutanamide moiety, which may confer distinct biological or chemical properties compared to its analogs. The differences in the substituents attached to the thiadiazole ring can significantly impact the compound’s reactivity, solubility, and overall activity in various applications.

Biologische Aktivität

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide is a compound belonging to the class of thiadiazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Overview of Thiadiazole Derivatives

Thiadiazoles are five-membered heterocyclic compounds that contain nitrogen and sulfur atoms. They have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antidiabetic properties . The structural diversity of thiadiazole derivatives allows for various modifications that can enhance their biological efficacy.

- IUPAC Name : this compound

- Molecular Formula : C9H15N3OS

- CAS Number : 393565-21-4

- Solubility : 28.4 µg/mL at pH 7.4.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors. The ethylsulfanyl group and the thiadiazole ring are likely involved in binding interactions that modulate the activity of these targets.

Antimicrobial Activity

Thiadiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against a range of pathogens. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.125 mg/mL |

| Escherichia coli | 3.125 mg/mL |

| Candida albicans | 3.125 mg/mL |

| Aspergillus flavus | 3.125 mg/mL |

These values suggest that the compound is comparable to established antimicrobial agents .

Anti-inflammatory Effects

Thiadiazoles have also demonstrated anti-inflammatory properties in various models. The presence of the thiadiazole ring may contribute to the inhibition of pro-inflammatory cytokines and mediators, making these compounds candidates for further development in treating inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the potential of thiadiazole derivatives:

- Study on Antimicrobial Activity : A study demonstrated that substituted thiadiazoles exhibited significant antimicrobial effects against Phytophthora infestans, with an EC50 value lower than that of traditional fungicides .

- Anticancer Activity Assessment : Another research project explored the anticancer properties of various thiadiazole derivatives and found that certain modifications led to enhanced cytotoxicity against cancer cell lines .

Eigenschaften

IUPAC Name |

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS2/c1-4-14-9-12-11-8(15-9)10-7(13)5-6(2)3/h6H,4-5H2,1-3H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWLZDCGGHYIND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(S1)NC(=O)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301323773 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816157 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

393565-21-4 | |

| Record name | N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-methylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301323773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.